Product packaging for N-benzyl-3,4-dimethylbenzamide(Cat. No.:)

N-benzyl-3,4-dimethylbenzamide

Cat. No.: B312462
M. Wt: 239.31 g/mol
InChI Key: ZZNYXOPDZJRHST-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Core Structures in Scientific Discovery

The benzamide moiety, characterized by a benzene (B151609) ring attached to an amide group, is a fundamental building block in organic synthesis and medicinal chemistry. mdpi.com Its prevalence is a testament to its chemical stability and the relative ease with which it can be synthesized and modified. mdpi.com The amide bond is a crucial feature in many biologically active molecules, and its presence within the benzamide structure allows for a wide range of pharmacological activities. mdpi.com Researchers have successfully synthesized numerous substituted benzamides and evaluated their potential in various applications, including as anti-inflammatory agents, antagonists of chemotherapy-induced nausea, and even as potential multi-target drugs for complex diseases. mdpi.comresearchgate.netnih.gov The ability to introduce different substituents onto the benzene ring and the amide nitrogen allows for fine-tuning of the molecule's properties, making the benzamide scaffold a powerful tool in drug discovery and materials science. mdpi.comnih.gov

Scope and Focus on N-benzyl-3,4-dimethylbenzamide Derivatives in Academic Inquiry

Within the vast family of substituted benzamides, this compound and its derivatives have emerged as subjects of specific academic interest. This particular compound, with its benzyl (B1604629) group attached to the amide nitrogen and two methyl groups on the benzene ring, presents a unique combination of structural features that researchers are actively exploring. Academic inquiry into this compound derivatives often centers on developing efficient synthetic routes and understanding how its specific substitutions influence its chemical and physical properties. lookchem.comresearchgate.net The study of such derivatives contributes to the broader understanding of structure-activity relationships within the benzamide class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO B312462 N-benzyl-3,4-dimethylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-benzyl-3,4-dimethylbenzamide

InChI

InChI=1S/C16H17NO/c1-12-8-9-15(10-13(12)2)16(18)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

ZZNYXOPDZJRHST-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)C

Origin of Product

United States

Synthesis and Properties of N Benzyl 3,4 Dimethylbenzamide

The creation and characterization of N-benzyl-3,4-dimethylbenzamide are fundamental to its study. A key synthetic approach involves the nickel-catalyzed N-alkylation of 3,4-dimethylbenzamide (B1294666) with benzyl (B1604629) alcohol. This method is noted for its operational simplicity and the use of an earth-abundant metal catalyst, producing the desired secondary amide with water as the primary byproduct. researchgate.net One documented procedure reports isolating this compound as a white solid with a yield of 87% after purification by silica-gel column chromatography. researchgate.net

The physicochemical properties of this compound have been predicted and, in some cases, experimentally determined. These properties are crucial for its handling, characterization, and potential applications.

PropertyValueSource
Molecular FormulaC16H17NO lookchem.com
Molecular Weight239.317 g/mol lookchem.com
Melting Point102-104 °C lookchem.com
Boiling Point (Predicted)401.4 ± 44.0 °C lookchem.com
Density (Predicted)1.072 ± 0.06 g/cm3 lookchem.com
pKa (Predicted)15.37 ± 0.46 lookchem.com

Research Applications and Derivatives

Established Synthetic Routes for Benzamide Derivatives

The creation of benzamide derivatives, including this compound, predominantly relies on robust and well-documented synthetic strategies. These methods can be broadly categorized into direct amide bond formation and multi-step sequences that introduce or modify functional groups.

Amide Bond Formation Strategies

The critical step in synthesizing this compound is the formation of the amide linkage between a 3,4-dimethylbenzoyl moiety and a benzylamine (B48309) moiety. This is typically accomplished through acylation reactions or the use of coupling reagents. nycu.edu.tw

A primary and efficient method for synthesizing this compound involves the acylation of benzylamine with a derivative of 3,4-dimethylbenzoic acid, most commonly the acyl chloride. byjus.com This reaction, a classic example of nucleophilic acyl substitution, proceeds by reacting 3,4-dimethylbenzoyl chloride with benzylamine. scribd.com The nitrogen atom of the benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. evitachem.com This is often carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. byjus.com

The general transformation can be represented as: 3,4-Dimethylbenzoyl chloride + Benzylamine → this compound + HCl

This method is widely applicable for the synthesis of various benzamide derivatives. cbijournal.comresearchgate.netuniv-paris13.fr For instance, a similar approach is used to synthesize N-(1,3-thiazol-2-yl)benzamide derivatives, highlighting the versatility of using acyl chlorides for amide bond formation. nih.gov The reaction conditions are generally mild and the yields are often high. researchgate.net

A specific example of a related synthesis is the preparation of N-bis(2-chloroethyl)-3,5-dimethoxybenzamide from 3,5-dimethoxybenzoyl chloride and N-bis(2-chloroethyl)amine. cdnsciencepub.com All reactions that are sensitive to air or moisture are typically performed under a nitrogen atmosphere using standard Schlenk techniques or in a glove box. uva.nl

Table 1: Examples of Acylation Reactions for Benzamide Synthesis
ReactantsProductKey ConditionsReference
3,4-Dimethylbenzoyl chloride, BenzylamineThis compoundBase catalyst (e.g., NaOH, pyridine) byjus.com
4-Methyl benzoic acid, various aminesN-aryl/heterocycle/alkyl benzamidesHOBt cbijournal.com
p-Nitrobenzoic acid, various anilines4-Amino-N-substituted benzamides (after reduction)Thionyl chloride activation, then amine addition researchgate.net
3,5-Dimethoxybenzoyl chloride, N-bis(2-chloroethyl)amineN-bis(2-chloroethyl)-3,5-dimethoxybenzamideDry benzene (B151609), reflux cdnsciencepub.com

An alternative to the use of acyl chlorides involves the direct coupling of the carboxylic acid (3,4-dimethylbenzoic acid) with benzylamine using a coupling reagent. nycu.edu.twevitachem.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), and activated esters are commonly employed for this purpose. nycu.edu.tw These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

For example, the synthesis of amino bis-benzimidazoles utilizes DCC in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the amide bond formation. nycu.edu.tw Similarly, other coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) have been effectively used in the synthesis of N-aryl/heterocycle/alkyl benzamide derivatives. cbijournal.com The use of imidazolium-supported benzotriazole (B28993) as a reusable carboxyl group activating reagent has also been reported for the synthesis of amides in aqueous media under microwave irradiation. rsc.org

Acylation Reactions (e.g., acyl chlorides with amines)

Multi-Step Synthesis Approaches

In some instances, the synthesis of benzamides like this compound may be part of a more extensive multi-step sequence. nycu.edu.twnih.gov These approaches often involve the initial synthesis of a substituted benzamide followed by further functionalization.

A common multi-step strategy involves the nitration of a benzoic acid derivative, followed by reduction of the nitro group to an amine, and subsequent acylation. nycu.edu.tw For example, the synthesis of N-(4-aminophenyl)-substituted benzamides can be achieved by reacting acyl chlorides with p-nitroaniline, followed by the reduction of the nitro group to an amine using a catalyst like palladium on carbon (Pd/C) and hydrogen gas. researchgate.net A similar sequence involves the nitration of 3-(benzyloxy)aniline to introduce a nitro group, which is then reduced to an amino group before acylation to form the final benzamide.

Nitration and Reduction Sequences

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone in the formation of amide bonds, offering efficient routes that often proceed under milder conditions than classical methods. Copper and palladium complexes are particularly prominent in the synthesis of benzamides, including this compound, through various amidation and cross-coupling strategies.

Copper-Catalyzed Amidation Reactions

Copper-catalyzed reactions represent a significant pathway for amide synthesis. These methods are valued for the relatively low cost and toxicity of copper compared to other transition metals. General approaches include the oxidative amidation of aldehydes with amines and the coupling of nitriles with amine sources. nih.govnih.gov For instance, copper(I) oxide (Cu₂O) has been used to catalyze the amidation of nitriles with N,N-dimethylformamide (DMF) under an oxygen atmosphere, yielding various N,N-dimethyl benzamides in high yields. nih.govrsc.org Another established method involves the copper-catalyzed oxidative coupling of aldehydes and primary amines using an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

A plausible mechanism for such a reaction involves the copper catalyst facilitating the oxidation of an aldehyde to a benzoyl radical, while simultaneously activating the amine, leading to the final amide product. nih.gov The reaction temperature can be a critical parameter; in a model reaction for N-benzylbenzamide synthesis, increasing the temperature from 25 °C to 65 °C raised the yield from 35% to 75%. nih.gov While a specific protocol for the copper-catalyzed synthesis of this compound is not detailed in the reviewed literature, a hypothetical reaction would likely involve the coupling of 3,4-dimethylbenzaldehyde (B1206508) with benzylamine in the presence of a copper catalyst and an oxidant.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-nitrogen bonds, a critical step in the synthesis of amides like this compound. nobelprize.org These reactions, central to modern organic synthesis, typically involve the coupling of an aryl halide or triflate with an amine or amide, catalyzed by a palladium(0) complex. nobelprize.org The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetallation (if an organometallic reagent is used) or coordination of the amine/amide, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.org

The choice of ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands like Xantphos are frequently employed to facilitate the catalytic cycle. beilstein-journals.org For example, the coupling of N-benzyl-4-bromo-7-azaindole with benzamide was successfully achieved using a Pd(OAc)₂/Xantphos system. beilstein-journals.org Optimization of this reaction showed that bases like K₃PO₄ and a temperature of 100 °C for 3 hours provided good yields. beilstein-journals.org The synthesis of this compound via this method could be envisioned by coupling an activated derivative of 3,4-dimethylbenzoic acid with benzylamine or by coupling a 3,4-dimethyl-substituted aryl halide with a benzylamide equivalent in the presence of a suitable palladium catalyst system. The versatility of this method allows for a broad range of functional groups to be tolerated. nih.gov

Direct Carboxamidation Methods

Direct carboxamidation methods, which form the amide bond directly from carboxylic acids and amines or their equivalents without pre-activation, are highly desirable for their atom economy and reduced waste. A notable example is the nickel-catalyzed N-alkylation of a primary amide with an alcohol. Specifically, this compound has been synthesized from 3,4-dimethylbenzamide (B1294666) and benzyl (B1604629) alcohol using a nickel bromide catalyst. researchgate.net This reaction proceeds at 130 °C and provides the target compound in an 87% isolated yield. researchgate.net

Other direct methods include the use of peptide coupling reagents. For example, N-aryl/alkyl benzamides have been prepared from 4-methylbenzoic acid and various amines using 1-Hydroxybenzotriazole (HOBt) as a coupling agent under mild conditions. cbijournal.com

Synthesis of this compound and Related Amides
MethodReactantsCatalyst/ReagentProductYieldReference
Nickel-Catalyzed N-Alkylation3,4-Dimethylbenzamide, Benzyl alcoholNiBr₂This compound87% researchgate.net
Peptide Coupling4-Methylbenzoic acid, o-ToluidineHOBt/EDC·HClN-(o-tolyl)-4-methylbenzamideGood cbijournal.com

Optimization of Reaction Conditions and Reagents

The efficiency and selectivity of synthetic routes to this compound are highly dependent on reaction parameters. Key factors that are often optimized include the solvent system, reaction temperature, and duration.

Solvent System Effects

The choice of solvent is critical in amide bond formation, influencing reactant solubility, reaction rates, and environmental impact. Traditionally, dipolar aprotic solvents like N,N-dimethylformamide (DMF) and chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂) have been widely used. rsc.org However, due to toxicity and environmental concerns, research has focused on identifying greener alternatives. rsc.orgacs.org

Studies have evaluated solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and dimethyl carbonate (DMC) as replacements. rsc.orgnsf.gov In many common amidation reactions, these alternative solvents have been shown to be as effective as, and sometimes superior to, traditional solvents. rsc.org For instance, a comparative study on amide coupling reactions demonstrated that 2-MeTHF, EtOAc, and DMC are often suitable replacements for CH₂Cl₂ and DMF. rsc.orgrsc.org

Evaluation of Alternative Solvents in Amidation Reactions rsc.orgrsc.org
Traditional SolventAlternative SolventRelative PerformanceKey Advantages of Alternative
Dichloromethane (CH₂Cl₂)2-Methyltetrahydrofuran (2-MeTHF)Comparable or betterHigher boiling point, derived from renewable sources
Dichloromethane (CH₂Cl₂)Ethyl Acetate (EtOAc)ComparableLower toxicity, biodegradable
N,N-Dimethylformamide (DMF)Dimethyl Carbonate (DMC)ComparableLower toxicity, favorable environmental profile
N,N-Dimethylformamide (DMF)Cyclopentyl methyl ether (CPME)Effective in some casesHigh boiling point, stable to acids/bases

Temperature and Time Dependence

Reaction temperature and time are fundamental variables that must be optimized to maximize yield and minimize side product formation. The synthesis of this compound and related amides showcases a range of effective conditions depending on the chosen methodology. For the nickel-catalyzed synthesis of this compound from the corresponding primary amide and benzyl alcohol, a temperature of 130 °C was required. researchgate.net In contrast, palladium-catalyzed amidations can often proceed at lower temperatures; an optimized procedure for a related reaction found 100 °C to be ideal, affording a good yield in just 3 hours. beilstein-journals.org Copper-catalyzed systems also show strong temperature dependence, with a reaction yield increasing from 35% at room temperature to 75% at 65 °C over 2 hours. nih.gov These examples highlight the necessity of empirical optimization for each specific catalytic system.

Effect of Temperature and Time on Amide Synthesis
Catalytic SystemTemperature (°C)TimeObservationReference
Nickel-Catalyzed130Not specifiedHigh yield (87%) for this compound researchgate.net
Palladium-Catalyzed1003 hOptimized condition for high yield beilstein-journals.org
Copper-Catalyzed25 → 652 hYield increased from 35% to 75% nih.gov
Copper-Catalyzed13012 hEffective for N,N-dimethyl benzamide synthesis sioc-journal.cn

Catalyst and Ligand Selection

The synthesis of this compound and related secondary amides can be achieved through various catalytic methods, with catalyst and ligand selection being paramount for reaction efficiency and selectivity. One notable approach is the nickel-catalyzed N-alkylation of amides with alcohols, which presents a more sustainable alternative to traditional methods by using abundant, non-precious metal catalysts. researchgate.net

In a specific synthesis of this compound, an earth-abundant nickel catalyst was employed for the direct N-alkylation of 3,4-dimethylbenzamide with benzyl alcohol. researchgate.net This transformation, which releases water as the only byproduct, is sensitive to the choice of both the nickel source and the accompanying ligand. researchgate.net Studies have shown that nickel(II) bromide (NiBr₂) is an effective catalyst for this transformation. researchgate.net

The selection of the ligand is crucial for the catalytic activity. While some reactions proceed without a ligand, the yield is often significantly lower. The use of specific ligands can enhance the catalytic cycle's efficiency. For instance, in related nickel-catalyzed amidation of alcohols, various ligands were screened to optimize reaction conditions. researchgate.net The catalytic system's tolerance to different functional groups, such as nitriles and alkenes, highlights its versatility. researchgate.net

Alternative catalytic systems for benzamide synthesis often involve copper or palladium. Copper-catalyzed Chan-Lam coupling, for example, is a powerful method for forming C-N bonds, typically between an amine and a boronic acid. mdpi.com The ligands in these systems, often N,N,N-tridentate or N,O-bidentate, are crucial for stabilizing the copper catalyst and facilitating the reaction. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions are widely used for amide bond formation, though they often rely on more expensive precious metal catalysts.

Table 1: Effect of Catalyst and Ligand on Nickel-Catalyzed Synthesis of Secondary Amides researchgate.net This table is illustrative of catalyst system optimization for reactions similar to the synthesis of this compound.

Entry Catalyst (mol %) Ligand (mol %) Base Solvent Temperature (°C) Yield (%)
1 NiBr₂ (5) L1 (10) K₃PO₄ Toluene 120 High
2 NiBr₂ (5) None K₃PO₄ Toluene 120 Low
3 NiCl₂ (5) L1 (10) K₃PO₄ Toluene 120 Moderate
4 Ni(acac)₂ (5) L1 (10) K₃PO₄ Toluene 120 Moderate
5 NiBr₂ (5) L1 (10) Cs₂CO₃ Toluene 120 High

Control of Side Reactions and Impurity Formation

In the synthesis of this compound, controlling side reactions and the subsequent formation of impurities is essential for achieving high purity and yield. The nature of impurities often depends on the chosen synthetic route.

A common method for synthesizing amides is the reaction between a carboxylic acid (or its activated derivative, like an acyl chloride) and an amine. In the case of this compound, this involves reacting 3,4-dimethylbenzoic acid with benzylamine. Potential impurities in this process include:

Unreacted Starting Materials : Residual 3,4-dimethylbenzoic acid and benzylamine.

Byproducts from Acyl Chloride Formation : If 3,4-dimethylbenzoyl chloride is used, impurities can arise from its decomposition or from side reactions involving the chlorinating agent (e.g., thionyl chloride).

Over-acylation/alkylation : While less common for secondary amide formation, side reactions on the aromatic rings can occur under harsh conditions.

In nickel-catalyzed syntheses involving alcohols, potential side reactions include the oxidation of the alcohol to the corresponding aldehyde or acid, or the formation of ethers. researchgate.net The control of these pathways is managed through the careful selection of the catalyst, ligand, and reaction conditions. researchgate.net

Strategies to minimize impurity formation include:

Stoichiometric Control : Adjusting the molar ratios of reactants can minimize the presence of unreacted starting materials in the final product.

Temperature and Reaction Time : Careful control of the reaction temperature and duration can prevent the formation of thermal degradation products and other side products.

Purification Methods : Post-synthesis purification techniques such as recrystallization or column chromatography are critical for removing impurities. rsc.org The choice of solvent for recrystallization is vital to ensure effective separation of the desired product from impurities.

For instance, in the synthesis of structurally related benzamides, controlling the rate of addition of reagents has been shown to minimize the formation of byproducts like bis-substituted ammonium (B1175870) salts.

Scalability Considerations in Synthetic Development

Translating a laboratory-scale synthesis of this compound to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is efficient, cost-effective, safe, and reproducible.

Key scalability considerations include:

Process Optimization : Reaction conditions that are suitable for small-scale synthesis may not be optimal for large-scale production. This includes optimizing temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while minimizing cost and waste. google.com

Workup and Purification : Procedures such as multiple extractions and column chromatography, which are feasible in a lab, can be cumbersome and expensive at an industrial scale. google.com Developing scalable purification methods, such as crystallization, is often necessary.

Heat Management : Exothermic or endothermic reactions require robust thermal management systems in large reactors to maintain a consistent temperature and prevent runaway reactions.

Reagent and Solvent Selection : The cost, availability, and environmental impact of reagents and solvents become more significant at a larger scale. Solvents must be chosen to balance solubility, reaction rate, and ease of recovery.

Process Technology : For industrial production, shifting from batch reactors to continuous flow reactors can offer significant advantages. Continuous flow technology can provide better control over reaction parameters like temperature and mixing, leading to enhanced yield, consistency, and safety.

By addressing these factors during process development, a synthetic route for this compound can be effectively scaled for commercial production.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound provides specific information about the number and types of protons present. The spectrum is characterized by distinct signals corresponding to the aromatic protons on both the benzamide and benzyl rings, the methylene (B1212753) protons of the benzyl group, the amide proton, and the two methyl groups attached to the benzamide ring.

The expected signals would include:

Aromatic Protons: Multiple signals in the range of δ 7.20-7.80 ppm. The protons on the 3,4-dimethylphenyl ring and the monosubstituted benzyl ring will appear as complex multiplets due to spin-spin coupling.

Amide Proton (N-H): A broad singlet, typically observed downfield, whose chemical shift is sensitive to solvent and concentration.

Benzyl Methylene Protons (-CH₂-): A doublet around δ 4.5-4.7 ppm, coupled to the amide proton.

Methyl Protons (-CH₃): Two distinct singlets in the aliphatic region, likely around δ 2.2-2.4 ppm, corresponding to the two methyl groups on the benzamide ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅ & C₆H₃)7.20 - 7.80Multiplet (m)
Amide (N-H)~8.50Broad Singlet (br s)
Benzyl (CH₂)~4.60Doublet (d)
Methyl (Ar-CH₃)~2.30Singlet (s)

The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the unambiguous confirmation of the carbon skeleton.

Key expected resonances include:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 167-170 ppm.

Aromatic Carbons: Multiple signals between δ 125-140 ppm. The carbon atoms directly attached to the methyl groups and the amide functionality will have distinct chemical shifts.

Benzyl Methylene Carbon (-CH₂-): A signal around δ 44 ppm.

Methyl Carbons (-CH₃): Two signals in the upfield region, typically around δ 19-21 ppm.

Studies on the closely related N,N-dimethylbenzamide show the amide carbonyl carbon appearing at approximately 171.76 ppm and aromatic carbons in the δ 126-137 ppm range. rsc.org The specific substitution pattern in this compound would slightly alter these values but they remain within the expected regions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Amide Carbonyl (C=O)~168
Aromatic (ipso-C)135 - 140
Aromatic (C-H)125 - 130
Benzyl (CH₂)~44
Methyl (Ar-CH₃)~20

The chemical shifts of NMR signals, particularly for carbons and protons near polar functional groups, can be influenced by the solvent used for analysis. Studies on N,N-dimethylbenzamide have demonstrated that the ¹³C chemical shift of the carbonyl carbon is linearly related to the solvent parameter, ET(30), which is a measure of solvent polarity. researchgate.net

This phenomenon, known as a solvent-induced chemical shift (SICS), arises from the solvent's ability to polarize the amide bond. In polar or hydrogen-bond-donating solvents, the contribution of the resonance structure with a positive charge on the nitrogen and a negative charge on the oxygen is enhanced. This increased polarization of the dimethylcarboxamido moiety, in turn, polarizes the aromatic π electron system. researchgate.net For this compound, it is expected that using more polar solvents like DMSO-d₆ or CD₃OD, compared to a nonpolar solvent like CDCl₃, would cause a downfield shift in the carbonyl carbon resonance and noticeable shifts in the aromatic carbon signals. researchgate.netillinois.edu

Carbon-13 (¹³C) NMR Spectral Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is dominated by characteristic absorption bands that confirm its key structural features. Detailed vibrational analysis of the related 3,4-dimethylbenzamide provides a strong basis for these assignments. nih.govresearchgate.net

N-H Stretch: A sharp peak typically appears in the region of 3300-3500 cm⁻¹. This band is characteristic of the secondary amide.

Aromatic C-H Stretch: Signals are observed just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the methyl and methylene groups appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, prominent absorption band is expected around 1630-1660 cm⁻¹. This is one of the most characteristic peaks in the spectrum of an amide.

N-H Bend (Amide II band): This secondary amide band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, typically appears in the 1510-1570 cm⁻¹ region.

C-N Stretch: This vibration occurs in the 1200-1350 cm⁻¹ range.

Table 3: Predicted IR Vibrational Frequencies for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch~3350Medium-Strong
Aromatic C-H Stretch3030 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=O Stretch (Amide I)~1645Strong
N-H Bend (Amide II)~1540Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound (C₁₆H₁₇NO), the calculated molecular weight is approximately 239.31 g/mol . lookchem.com

Upon electron impact (EI) ionization, the molecule is expected to produce a molecular ion peak (M⁺˙) at m/z = 239. The fragmentation of this ion would lead to several characteristic daughter ions:

Loss of Benzyl Group: Cleavage of the N-CH₂ bond can result in a fragment at m/z = 148, corresponding to the [3,4-dimethylbenzamide]⁺ ion.

Tropylium (B1234903) Ion: The benzyl group itself can fragment to form the highly stable tropylium cation at m/z = 91. This is often a very prominent peak for benzyl-containing compounds.

Benzoyl-type Cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring could lead to a fragment corresponding to the [C₆H₅CH₂NHCO]⁺ ion at m/z = 134.

Acylium Ion: Alpha-cleavage adjacent to the carbonyl group can produce a 3,4-dimethylbenzoyl cation at m/z = 133. libretexts.org

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
m/z ValuePredicted Fragment IonFragmentation Pathway
239[C₁₆H₁₇NO]⁺˙Molecular Ion (M⁺˙)
148[C₉H₁₀NO]⁺M - C₇H₇ (Loss of benzyl radical)
133[C₉H₉O]⁺Formation of 3,4-dimethylbenzoyl cation
91[C₇H₇]⁺Formation of tropylium ion

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like amides without causing significant fragmentation. In the analysis of a related compound, N-benzyl-N,3-dimethylbenzamide, high-resolution mass spectrometry (HRMS) with ESI was utilized. The analysis yielded a calculated mass-to-charge ratio (m/z) for the sodium adduct of the molecule ([M+Na]⁺) of 262.1208. vulcanchem.com The experimentally observed value was 262.1209, which is in close agreement with the calculated value, confirming the elemental composition of the molecule. vulcanchem.com This technique provides a highly accurate determination of the molecular mass, which is a critical step in the identification of the compound.

Ion Calculated m/z Observed m/z
[M+Na]⁺262.1208262.1209

Table 1. High-Resolution Mass Spectrometry data for the sodium adduct of the related compound N-benzyl-N,3-dimethylbenzamide. vulcanchem.com

Molecular Ion Peak Analysis

The molecular ion peak is a fundamental piece of data obtained from a mass spectrum, representing the molar mass of the compound being analyzed. For this compound, which has a molecular formula of C₁₆H₁₇NO, the molecular weight is 239.31 g/mol . While direct ESI-MS analysis often shows adducts like [M+Na]⁺ or [M+H]⁺, the molecular weight is the basis for these calculations. The accurate mass measurement obtained through techniques like HRMS confirms the elemental formula and, by extension, the molecular weight of the compound.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography is a key technique in this regard.

Investigations into Biological Activities and Molecular Mechanisms of N Benzyl 3,4 Dimethylbenzamide Derivatives

Enzyme Inhibition Studies

Derivatives of N-benzyl-3,4-dimethylbenzamide have been the subject of extensive research to determine their ability to inhibit various enzymes implicated in disease processes.

Tubulin Polymerization: A significant area of research has been the investigation of N-benzylbenzamide derivatives as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov A series of novel N-benzylbenzamide derivatives were designed and synthesized, with some compounds showing potent antiproliferative activities against several cancer cell lines. nih.gov For instance, compound 20b from one study demonstrated significant antiproliferative effects with IC50 values between 12 and 27 nM. nih.gov This compound was found to bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization and exhibiting anti-vascular activity. nih.gov Similarly, other studies on related benzamide (B126) derivatives have confirmed their strong inhibitory effects on tubulin polymerization, with some compounds showing sub-micromolar IC50 values against cancer cell lines like A549 and HepG2. researchgate.net

Cholinesterases: N-benzyl benzamide derivatives have also been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme of interest in the treatment of advanced Alzheimer's disease. nih.gov A series of these compounds demonstrated inhibitory activity against BChE with IC50 values ranging from picomolar to nanomolar. nih.gov Specifically, compounds S11-1014 and S11-1033 showed marked therapeutic effects against cognitive impairment in preclinical models. nih.gov Other related N-benzyl derivatives have also shown moderate dual inhibitory activity against both acetylcholinesterase (AChE) and BChE. ppm.edu.pl

Other Enzymes: The broader class of benzamide derivatives has been studied for the inhibition of various other enzymes. For example, some have been investigated as potential inhibitors of mono-ADP-ribosyltransferases, which are involved in DNA repair and apoptosis. There is also research into benzamide derivatives as inhibitors of β-secretase (BACE), a key enzyme in the formation of amyloid plaques in Alzheimer's disease, and as inhibitors of Mycobacterium tuberculosis glutamine synthetase. google.comevitachem.com

Table 1: Tubulin Polymerization and Cholinesterase Inhibition by N-benzylbenzamide Derivatives

Compound/Derivative SeriesEnzyme TargetKey FindingsIC50 ValuesReference
N-benzylbenzamide derivative (20b)Tubulin PolymerizationBinds to colchicine site, potent anti-vascular and antitumor activity.12-27 nM against various cancer cell lines nih.gov
N-(benzimidazol-2-yl)-substituted benzamides (e.g., 3e)Tubulin PolymerizationStrong inhibitory effect on tubulin polymerization and cancer cell growth.0.089 to 0.200 µM against A549 and HepG2 researchgate.net
N-benzyl benzamide derivatives (S11-1014, S11-1033)Butyrylcholinesterase (BChE)Selective, sub-nanomolar inhibitors with neuroprotective effects.Picomolar to nanomolar range nih.gov
N-benzyl peptoid derivatives (5a, 5d)Butyrylcholinesterase (BChE)Selective and competitive inhibitors of BChE.IC50 of 28 µM (5a) and 40 µM (5d) abq.org.br
Chiral N-benzyl pyrrolidine (B122466) derivative ((S)-5a)Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Dual acting inhibitor, with moderate BChE inhibition.Not specified in abstract ppm.edu.pl

A variety of enzymatic assay methodologies have been employed to evaluate the inhibitory potential of these compounds. For cholinesterase inhibition, the Ellman's method is a commonly used procedure. abq.org.br To confirm direct binding and inhibitory activity for BChE, surface plasmon resonance (SPR) assays have been utilized, which can determine the dissociation constant (KD). nih.gov For assessing anticancer activity, the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is widely used to measure the in vitro cytotoxic effects on cell lines by determining mitochondrial activity. researchgate.netrsc.org Lineweaver-Burk plot analysis is also used to determine the type of enzyme inhibition, such as competitive inhibition. abq.org.br

Inhibition of Enzymes in Disease Pathways (e.g., cancer pathways, cholinesterases, β-secretase, tubulin polymerization, nematode complex II)

Receptor Modulation Research

The interaction of this compound derivatives with various receptors has been a focus of investigation, particularly in the context of neurological disorders.

Dopamine (B1211576) Receptors: Research has been conducted on N-benzyl-pyrrolidinyl-benzamide derivatives to evaluate their binding affinity for dopamine D2, D3, and D4 receptors. nih.gov One such derivative, (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (5c) , demonstrated high affinity for D3 and D4 receptors with Ki values of 21 and 2.1 nM, respectively. nih.gov This indicates a potential for these compounds to act as antipsychotic agents. nih.gov Another study identified PD-168077 (N-methyl-4-(2-cyanophenyl)piperazynil-3-methylbenzamide maleate) as a selective D4 dopamine receptor agonist. nih.gov

Other Receptors: The broader class of benzamide derivatives has also been screened for activity at other receptors. For instance, some derivatives have been found to displace ligands from benzodiazepine (B76468) binding sites, while others have been developed as antagonists for the CCR2 and/or CCR5 chemokine receptors, which are involved in inflammatory responses. science.govgoogle.com

Table 2: Dopamine Receptor Binding Affinity of N-benzylbenzamide Derivatives

CompoundReceptor TargetBinding Affinity (Ki)SelectivityReference
(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (5c)Dopamine D321 nM10-fold preference over D2 nih.gov
Dopamine D42.1 nM110-fold selectivity over D2 nih.gov
PD-168077Dopamine D4Agonist activity observedSelective D4 agonist nih.gov

Cellular Pathway Modulation

Beyond direct enzyme or receptor interaction, research has delved into how these compounds affect broader cellular pathways, particularly those governing cell life and death.

N-benzylbenzamide derivatives that act as tubulin polymerization inhibitors inherently modulate cell proliferation. nih.gov By disrupting the mitotic spindle, they can arrest the cell cycle and induce apoptosis (programmed cell death). nih.govrsc.org Studies have shown that these compounds can significantly inhibit the growth of various cancer cell lines. nih.gov For example, N-cyclooctyl-3,4-dimethylbenzamide was shown to inhibit cancer cell growth by inducing apoptosis, which involved the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors. The broader class of benzamide derivatives has also been noted for its ability to inhibit cell proliferation in different cancer cell lines. Research on other natural products has demonstrated that modulating pathways like the NF-κB/Bcl-2 signaling pathway is critical for controlling the proliferation and invasion of cancer cells. nih.gov

Cellular Signaling Pathway Interactions

Research into the biological activities of this compound and its derivatives has revealed interactions with various cellular signaling pathways. While comprehensive studies on the parent compound are limited, investigations into its derivatives provide significant insights into their potential mechanisms of action at the molecular level. These derivatives have been shown to modulate enzyme activity, interact with specific receptors, and influence signal transduction cascades, which are crucial for cellular processes such as proliferation, apoptosis (programmed cell death), and inflammatory responses. ontosight.ai

The core structure of this compound serves as a scaffold from which numerous derivatives have been synthesized and evaluated for their therapeutic potential. The nature and position of substituents on the benzamide ring and the N-benzyl group play a critical role in determining the specific biological targets and the extent of their activity.

Modulation of Signal Transduction Pathways:

Derivatives of this compound have been found to exert their effects through the modulation of key signal transduction pathways. These pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately dictating the cellular response. Interaction with cellular receptors is a primary mechanism by which these compounds can influence such pathways, leading to changes in cellular functions like cell growth and survival.

One notable example is the derivative PH-797804 , a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). drugbank.comcymitquimica.com The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stimuli, including pro-inflammatory cytokines and physical stress. drugbank.com By inhibiting p38 MAPK, PH-797804 can block the downstream phosphorylation of various proteins, thereby interfering with the inflammatory response. drugbank.com This highlights a specific mechanism by which a derivative of this compound can exert a targeted effect on a well-defined signaling pathway.

Enzyme Inhibition:

Another significant mechanism of action for benzamide derivatives is the inhibition of specific enzymes. By binding to the active sites of enzymes, these compounds can block their catalytic activity, thereby altering metabolic or signaling pathways. For instance, some benzamide derivatives have been investigated for their ability to inhibit enzymes involved in the progression of cancer. Molecular docking studies on related compounds suggest that the structural features of these molecules, such as the benzyloxy and dimethylamino groups in some derivatives, are crucial for effective binding to the active sites of target enzymes, enhancing their inhibitory potential.

The table below summarizes the observed interactions of selected this compound derivatives with cellular signaling pathways and molecular targets.

Derivative NameMolecular Target/PathwayObserved Effect
PH-797804p38 Mitogen-Activated Protein Kinase (MAPK)Inhibition of the kinase, leading to modulation of inflammatory responses. drugbank.comcymitquimica.com
N-cyclooctyl-3,4-dimethylbenzamideGeneral Signal Transduction PathwaysModulation of cellular responses such as proliferation and apoptosis through receptor interaction.
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamideEnzymes in Cancer PathwaysInhibition of cell growth in cancer cell lines.

Research Findings on Specific Derivatives:

The following table details the research findings related to the interaction of specific this compound derivatives with cellular signaling pathways.

Research FindingDerivativeCellular/Molecular InteractionImplication
Selective Kinase InhibitionPH-797804Acts as a selective inhibitor of p38 MAPK, a key component of a cellular signaling pathway involved in inflammation. drugbank.comcymitquimica.comPotential for development as a targeted anti-inflammatory agent.
Receptor ModulationN-cyclooctyl-3,4-dimethylbenzamideInteracts with cellular receptors to modulate signal transduction pathways. Influences fundamental cellular processes like cell proliferation and death.
Enzyme Inhibition in Cancer4-Amino-3-(benzyloxy)-N,N-dimethylbenzamideExhibits cytotoxic effects against cancer cell lines by potentially inhibiting enzymes in cell proliferation and survival pathways. Potential as a pharmacophore in the design of anti-cancer drugs.

Structure Activity Relationship Sar Studies of N Benzyl 3,4 Dimethylbenzamide and Its Analogs

Impact of Structural Modifications on Biological Potency

Systematic modifications of the N-benzyl-3,4-dimethylbenzamide scaffold have demonstrated that the benzyl (B1604629) group, the amide linker, and the substituted benzene (B151609) ring each play a crucial role in determining the compound's interaction with biological targets and, consequently, its potency.

The benzyl portion of the molecule is a significant determinant of biological activity. Modifications to this group, such as the introduction of various substituents on the phenyl ring, can drastically alter potency.

In the pursuit of selective butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease treatment, a series of N-benzyl benzamide (B126) derivatives showed that substitutions on the benzyl ring were critical for high-affinity binding. nih.gov Similarly, in the development of neuroleptic agents, the introduction of a benzyl group to a metoclopramide (B1676508) analog resulted in a compound approximately 15 times more potent. evitachem.com

Studies on anti-trypanosomal agents provided detailed SAR data for the aniline (B41778) (benzylamine) part of the molecule. nih.gov Replacing a para-fluoro substituent on the benzyl ring with chlorine or bromine enhanced potency four-fold, while trifluoromethyl, methyl, and phenyl groups maintained similar activity. nih.gov However, introducing methoxy (B1213986), nitro, or amino groups at the same position eliminated the anti-trypanosomal activity. nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties of the benzyl ring substituent.

Table 1: Impact of Benzyl Moiety (R¹) Modification on Anti-Trypanosomal Activity Activity of N-(2-aminoethyl)-N-(4-R¹-phenyl) benzamide analogs against T. brucei.

Compound Ref.R¹ Substituent (para-position)EC₅₀ (µM)
1F0.88
2Cl0.22
3Br0.21
4CF₃0.70
5CH₃0.81
6Phenyl0.88
8OCH₃>20
9NO₂>20
10NH₂>20
Data sourced from PubMed Central. nih.gov

The amide group serves as a stable and crucial linker in this class of compounds. researchgate.net Specifically, the N,N-dimethylamide functionality has been explored in various contexts. In the development of antiviral agents, an N,N-dimethylbenzamide derivative displayed low micromolar activity with no cytotoxicity. frontiersin.org The presence of the dimethylamino group is also a feature in compounds studied for their anticancer properties, where it is thought to play a key role in the molecule's binding affinity and specificity.

The influence of the N-substituents on the amide nitrogen is critical. For instance, in a series of anti-trypanosomal agents, removing a primary amino group from the ethyl chain attached to the amide nitrogen or acylating/dimethylating that primary amine eliminated the desired activity. nih.gov This suggests that while the core amide is essential, the specific nature of the substituents on the nitrogen atom is finely tuned for interaction with the biological target. The steric hindrance provided by methyl groups can also be a strategy to prevent metabolic N-acetylation, leading to higher and more sustained plasma concentrations of a drug. evitachem.com

The substitution pattern on the benzoyl portion of the molecule is a powerful modulator of biological activity. The position and electronic nature (electron-donating or electron-withdrawing) of substituents can lead to significant changes in potency.

In a study of N-benzylbenzamides as tyrosinase inhibitors, hydroxyl groups on the benzoyl ring were found to be essential for activity. The most potent compound, N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide, was eight times more potent than the kojic acid standard. researchgate.net

For anti-trypanosomal agents, a detailed SAR was established for the benzoyl ring. nih.gov An unsubstituted benzoyl ring resulted in the least active compound in the series. nih.gov Among mono-substituted analogs, ortho-substituted compounds were generally the most active. For example, a 2-chlorobenzoyl derivative was 3-fold more active than the 3-chloro analog and 8-fold more active than the 4-chloro version. nih.gov A similar trend was observed for methyl and methoxy substitutions, where the ortho-position conferred the highest potency. nih.gov This indicates a stringent spatial requirement in the target's binding site that favors ortho-substituents. Electron-withdrawing groups like chloro and fluoro, and electron-donating groups like methyl and methoxy, were all tolerated, but their position was the key determinant of potency. nih.gov The introduction of multiple substituents, such as in the 2,4,6-trichlorobenzoyl derivative, yielded the most active compound among all chlorobenzoyl analogs. nih.gov

Table 2: Impact of Benzoyl Ring (R²) Substitutions on Anti-Trypanosomal Activity Activity of N-((4-chlorobenzyl)oxy)phenyl)ethan-1-amine analogs with varied benzoyl substitutions against T. brucei.

Compound Ref.R² SubstituentEC₅₀ (µM)
20H1.80
214-Cl1.30
223-Cl0.49
232-Cl0.17
242-CH₃0.17
254-CH₃2.40
262-OCH₃0.90
274-OCH₃>4
372,4,6-tri-Cl0.03
Data sourced from PubMed Central. nih.gov

Role of Dimethylamide Functionality

Stereochemical Considerations and Activity

Stereochemistry can play a pivotal role in the biological activity of N-benzylbenzamide analogs. The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site. For instance, (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide was identified as a potent agonist of the human umami receptor, with the (R)-configuration being a specific feature of this active compound. nih.gov In another example, the neuroleptic agent N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide has its relative stereochemistry defined, indicating the importance of the spatial orientation of the substituents on the pyrrolidine (B122466) ring for its potent activity. evitachem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to correlate variations in the physicochemical properties of compounds with their biological activities using statistical models. While specific QSAR models for this compound were not found in the reviewed literature, the principles of QSAR are evident in related SAR analyses. For example, the use of Hammett plots in kinetic studies of benzamide analogs helps to quantify how the electronic effects of substituents (electron-donating or -withdrawing) influence reaction rates and, by extension, receptor interactions.

QSAR studies on other benzamide derivatives, such as gallic acid amides, have successfully created models to predict antimicrobial activity. researchgate.net These models often use topological and connectivity indices to describe the molecular structure mathematically. researchgate.net Such approaches could theoretically be applied to this compound analogs to predict their potency and guide the synthesis of more effective compounds.

Computational Chemistry and Molecular Modeling Applications for N Benzyl 3,4 Dimethylbenzamide

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This simulation is fundamental in drug design to understand and visualize how a potential drug molecule like a benzamide (B126) derivative might interact with a biological target. mdpi.comdovepress.com

Analyzing the interactions between a ligand and a protein is essential for understanding the basis of its biological activity. nih.gov Computational models detail these interactions at the atomic level, identifying key amino acid residues in the protein's binding site that form crucial connections with the ligand. researchgate.netplos.org These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic forces. researchgate.netresearchgate.net

For benzamide derivatives, molecular docking studies have been instrumental in identifying key interactions that drive their inhibitory activity against various protein targets. For instance, studies on nitro-substituted benzamides as anti-inflammatory agents revealed that the most effective compounds bind efficiently to the enzyme inducible nitric oxide synthase (iNOS). nih.gov Similarly, docking of indole-based benzamides into the estrogen receptor alpha (ER-α) has been used to predict binding modes and guide the design of new anticancer agents. pensoft.net These analyses pinpoint which parts of the molecule, such as the benzamide core or its various substituents, are critical for binding. nih.govpensoft.net

Table 1: Examples of Key Ligand-Protein Interactions for Benzamide Analogs This table illustrates the types of interactions identified through molecular docking for compounds structurally related to N-benzyl-3,4-dimethylbenzamide, providing a model for how its own interactions would be analyzed.

Compound/Analog ClassProtein TargetKey Interacting ResiduesInteraction TypeReference
Nitro BenzamidesiNOSNot SpecifiedHydrogen Bonding, Favorable Orientation nih.gov
1,4-Dihydropyridine Hybrid BenzamideCOX-2 (1CX2)Not SpecifiedHigh Binding Affinity via Amide Moiety dovepress.com
Indole-Based BenzamidesEstrogen Receptor α (ER-α)Not SpecifiedInteraction with Active Site Residues pensoft.net
Benzamide DerivativesPfDHODHNot SpecifiedHydrogen Bonding scialert.net

Beyond identifying interaction sites, computational models aim to predict the strength of the ligand-protein interaction, known as binding affinity. arxiv.orgnih.gov A higher binding affinity often correlates with a more potent biological effect. researchgate.net Methods for predicting this range from relatively fast scoring functions used in initial docking screens to more computationally intensive techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free-energy perturbation (FEP) calculations, which provide more accurate estimations. frontiersin.orgplos.org

These predictions are vital for prioritizing compounds for synthesis and experimental testing. For example, a study on inhibitors for the enzyme 2-trans enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis used quantitative structure-activity relationship (QSAR) models to predict the inhibitory potencies of new benzamide analogs. nih.gov These models demonstrated a high correlation between the calculated binding free energy and the experimentally determined IC50 values. nih.gov Similarly, advanced techniques like umbrella sampling simulations can be used to calculate the potential of mean force (PMF), which provides a measure of the binding free energy and allows for reliable estimation of a new ligand's affinity. acs.org Such calculations can effectively distinguish between high-affinity binders and weaker ones, saving significant time and resources in the drug discovery pipeline. frontiersin.orgacs.org

Table 2: Comparison of Predicted vs. Experimental Binding Affinities for Protein-Ligand Complexes This table showcases the correlation that can be achieved between computationally predicted binding affinities and experimental data, a crucial validation step in molecular modeling.

Protein TargetMethodCorrelation Coefficient (R)Reference
VariousSE-OnionNet (Deep Learning)0.81 - 0.85 frontiersin.org
InhA-MtAqueous Phase QSAR0.97 nih.gov
FXaUmbrella Sampling0.97 acs.org
HSP90Umbrella Sampling0.96 acs.org

Ligand-Protein Interaction Analysis

In Silico Screening and Drug Design

In silico screening involves the computational filtering of large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. pnrjournal.com This approach drastically narrows the field of candidates for experimental testing. chapman.edu

Virtual screening can be broadly categorized into two types: structure-based (SBVS) and ligand-based (LBVS). chapman.edumdpi.com SBVS uses the three-dimensional structure of the target protein to dock vast libraries of compounds, scoring them based on their fit and predicted interactions. mdpi.com LBVS, on the other hand, relies on the knowledge of known active molecules, creating models (like pharmacophores) that describe the essential features required for activity and then searching for other molecules that match this model. chapman.edumdpi.com

Often, a hybrid approach is employed. For example, a pharmacophore model might be used as an initial, rapid filter for a database of millions of compounds, followed by more rigorous molecular docking on the smaller subset of hits. mdpi.comacs.org This sequential filtering was successfully used to screen a database of over 400,000 natural products to identify potential inhibitors of the SARS-CoV-2 main protease. chapman.edu For a compound like this compound, its scaffold could be used to search for similar compounds in a database (LBVS) or it could be docked into a target protein of interest (SBVS) as part of a larger screening campaign. nih.govpnrjournal.com

Bioisosterism is a key strategy in medicinal chemistry where an atom or functional group in a lead compound is replaced by another with similar physical or chemical properties. ufrj.br This is done to improve potency, enhance selectivity, alter metabolic pathways, or reduce toxicity. researchgate.net Computational modeling plays a crucial role in designing and evaluating these replacements before they are synthesized.

For this compound, several parts of the molecule could be considered for bioisosteric replacement. The amide bond itself is a common target for replacement to improve metabolic stability. researchgate.net Heterocyclic rings like triazoles or oxadiazoles (B1248032) can mimic the hydrogen bonding properties of the amide group. drughunter.comscience.gov In one study, replacing the amide group in a series of nematicidal benzamides with a thioamide or selenoamide retained the compound's activity, highlighting the importance of preserving the amide's geometry. mdpi.com The dimethylphenyl group or the benzyl (B1604629) group could also be replaced by other aromatic or heterocyclic rings to explore new interactions with a target protein or to improve pharmacokinetic properties. ufrj.brmdpi.com

Table 3: Potential Bioisosteric Replacements for Moieties in this compound This table provides examples of common bioisosteric replacements for the key functional groups within the title compound, illustrating a fundamental strategy in computational drug design.

Original MoietyPotential Bioisosteric ReplacementRationale/Potential AdvantageReference
Amide (-CONH-)Thioamide, SelenoamidePreserves geometry while altering electronic properties mdpi.com
Amide (-CONH-)1,2,4-Triazole, OxadiazoleMetabolically stable, mimics H-bonding drughunter.com
Phenyl RingPyridyl, Thienyl RingModulate polarity, introduce H-bond acceptors ufrj.br
Methyl Group (-CH3)Amino (-NH2), Hydroxyl (-OH), Chlorine (-Cl)Similar size, alters electronics and polarity ufrj.br

Virtual Screening Methodologies

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. It allows researchers to map out the entire reaction pathway, including transition states and intermediates, providing insights that are often difficult or impossible to obtain experimentally. researchgate.netnih.gov

For benzamide-type structures, DFT calculations have been used to study various reactions. For example, the mechanism of a palladium-catalyzed annulation of benzamides was investigated, revealing that the key C-H bond activation step determines the reaction's efficiency. acs.org Another study explored the Rh(III)-catalyzed reaction between a benzamide and diphenylcyclopropenone, finding that the benzamide itself can act as a proton carrier to facilitate hydrogen transfer steps during the reaction. acs.org Similarly, the mechanism for the formation of N-(carbomylcarbamothioyl)benzamide was computed using DFT, which proposed a pathway involving two transition states, with the first being the rate-determining step. researchgate.netnih.gov Such studies are crucial for optimizing reaction conditions, improving yields, and designing new synthetic routes.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. For this compound, several key descriptors can be predicted using established computational algorithms. The predicted values for these descriptors are often derived from calculations on structurally similar compounds, such as the isomeric N-benzyl-3,5-dimethylbenzamide, providing a reliable estimation of their properties.

The following table summarizes the computationally predicted molecular descriptors for this compound, based on data from its close structural isomer, N-benzyl-3,5-dimethylbenzamide.

DescriptorPredicted Value
Topological Polar Surface Area (TPSA)29.1 Ų
LogP (XLogP3)3.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count3

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a critical parameter for predicting the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability. For this compound, the predicted TPSA is 29.1 Ų . This value is calculated based on its structural isomer, N-benzyl-3,5-dimethylbenzamide, and is contributed by the amide functional group's oxygen and nitrogen atoms. This relatively low TPSA value suggests the molecule may possess good membrane permeability.

LogP (lipophilicity)

LogP, the logarithm of the partition coefficient between n-octanol and water, is the most widely used measure of a molecule's lipophilicity or hydrophobicity. rsc.org This property influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. A positive LogP value indicates a preference for lipid environments. The predicted LogP value for this compound, using the XLogP3 computational model based on its 3,5-dimethyl isomer, is 3.8 . A LogP in this range indicates significant lipophilicity, suggesting that the compound will likely be soluble in nonpolar solvents and may readily associate with lipid membranes. thegoodscentscompany.com

Hydrogen Bond Donor/Acceptor Counts

The capacity of a molecule to form hydrogen bonds is a key determinant of its solubility in water and its ability to bind to biological targets. vulcanchem.com This is quantified by counting the number of hydrogen bond donors (typically -OH and -NH groups) and acceptors (typically oxygen and nitrogen atoms). rsc.org

For this compound, the structure contains:

One hydrogen bond donor: The nitrogen atom of the secondary amide group (-NH-).

One hydrogen bond acceptor: The carbonyl oxygen atom (=O), which is the primary acceptor site. While the amide nitrogen can also act as an acceptor, computational models often count only the more significant oxygen atom.

This gives the molecule a defined capacity for engaging in specific hydrogen bonding interactions, which is a crucial factor in its molecular recognition properties. nih.gov

Rotatable Bonds

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single, non-ring bond attached to a non-terminal heavy (non-hydrogen) atom, with the exception of amide C-N bonds due to their high rotational barrier. rsc.org High conformational flexibility can negatively impact bioavailability due to the entropic cost of "freezing" the molecule into a specific conformation upon binding to a target. For this compound, there are 3 rotatable bonds : the C(aryl)-C(carbonyl) bond, the N-CH2 bond, and the CH2-C(aryl) bond. This moderate level of flexibility is common in drug-like molecules.

Predicted Collision Cross Section (CCS)

Collision Cross Section (CCS) is a physicochemical property that measures the size and shape of an ion in the gas phase. It is determined using ion mobility-mass spectrometry (IM-MS) and provides an additional dimension of characterization that, along with mass and retention time, can significantly increase confidence in compound identification. epa.gov

While experimental CCS data for this compound is not available, values can be reliably predicted using computational models trained on large datasets of known compounds. arxiv.org Data for the structurally analogous compound N-benzyl-3,4-dimethoxybenzamide provides a strong basis for predicting the CCS values for this compound. uni.lu The replacement of two methyl groups (CH₃) with two methoxy (B1213986) groups (OCH₃) results in a small change in mass and structure, allowing the CCS values to serve as a close approximation.

The table below shows the predicted CCS values for various ionic adducts of N-benzyl-3,4-dimethoxybenzamide, calculated using the CCSbase prediction tool. uni.lu These values are representative of what would be expected for this compound.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺272.12813161.8
[M+Na]⁺294.11007168.4
[M-H]⁻270.11357168.6
[M+K]⁺310.08401165.7
[M+NH₄]⁺289.15467177.7

Research Applications and Broader Scientific Context of N Benzyl 3,4 Dimethylbenzamide

Utility as Pharmacophores in Drug Design

The benzamide (B126) moiety is a well-established pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. The N-benzyl benzamide scaffold, in particular, has been the focus of significant research in the design of new therapeutic agents, especially for neurodegenerative diseases.

Detailed research findings indicate that derivatives of N-benzyl benzamide are potent and selective inhibitors of butyrylcholinesterase (BChE), an important enzyme target in the treatment of advanced Alzheimer's disease. nih.gov A study reported a series of N-benzyl benzamide compounds that inhibited BChE with IC50 values ranging from picomolar to nanomolar concentrations. nih.gov This high affinity suggests that the N-benzyl benzamide structure effectively interacts with the active site of the enzyme. The design of these inhibitors often leverages the concept of Multi-Target-Directed Ligands (MTDLs), aiming to address the complex nature of diseases like Alzheimer's. nih.govunisi.itmdpi.com

Furthermore, the broader 4-aminobenzamide (B1265587) platform, which shares structural similarities, has been identified as a crucial pharmacophore for developing anticonvulsant agents that act by stabilizing voltage-dependent sodium channels. ucl.ac.be The specific arrangement of the aromatic ring, amide linker, and N-substituent in compounds like N-benzyl-3,4-dimethylbenzamide is critical for its interaction with biological targets. ucl.ac.be For instance, in the design of inhibitors for HIV-1 integrase, the 2,3-dihydroxybenzamide (B143552) scaffold was identified as a key pharmacophore capable of chelating metal ions in the enzyme's active site. nih.gov These examples underscore the utility of the benzamide core in creating pharmacophore models for a diverse range of therapeutic targets.

Table 1: Examples of Benzamide-Based Pharmacophores in Drug Design

Compound Class Therapeutic Target Disease Context Key Finding Reference
N-benzyl benzamide derivatives Butyrylcholinesterase (BChE) Alzheimer's Disease Sub-nanomolar selective inhibitors identified, showing therapeutic effects in vivo. nih.gov nih.gov
Benzamide-hydroxypyridinone hybrids Monoamine oxidase B (MAO-B), Iron Alzheimer's Disease Designed as multi-target-directed ligands with potent MAO-B inhibition and iron-chelating properties. nih.gov nih.gov
4-aminobenzamides Voltage-dependent sodium channels Epilepsy The 4-aminobenzamide structure is a key pharmacophore for potent anticonvulsant activity. ucl.ac.be ucl.ac.be
2,3-dihydroxybenzamides HIV-1 Integrase HIV/AIDS Scaffold acts as a pharmacophore by chelating divalent metal ions in the enzyme's active site. nih.gov nih.gov

Potential in Materials Science Research (e.g., polymers, nanomaterials)

The physicochemical properties of this compound and its analogues suggest potential applications in materials science. Benzamide derivatives, in general, are explored for their utility in creating advanced materials.

One area of interest is the development of high-performance polymers. The predicted high boiling point of compounds structurally related to this compound (approximately 401°C) indicates high thermal stability. vulcanchem.com This property is highly desirable for materials used in high-temperature applications, such as specialized polymer matrices or protective coatings. vulcanchem.com

Additionally, benzamide derivatives can function as ligands in coordination chemistry. They are known to form complexes with rare-earth metals, and these complexes can act as catalysts in important chemical transformations, such as C–N bond-forming reactions. vulcanchem.com The specific substitution pattern on the benzamide, as seen in this compound, can influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity. The compound may also serve as an intermediate in the synthesis of more complex specialty chemicals.

Table 2: Potential Materials Science Applications of Benzamide Derivatives

Application Area Relevant Property/Function Potential Use of this compound Reference
High-Temperature Polymers High thermal stability (predicted boiling point ~401°C for analogues) Component in heat-resistant polymer matrices or coatings. vulcanchem.com vulcanchem.com
Catalysis Ligand for rare-earth metal complexes Formation of catalysts for specific organic reactions (e.g., C-N bond formation). vulcanchem.com vulcanchem.com
Specialty Chemicals Intermediate for synthesis Building block for more complex and specialized organic molecules.

Use in Biochemical Assay Development

In the field of biochemistry, substituted benzamides are valuable tools for developing and validating assays to study biological processes. These compounds can be used as reference standards, probes, or inhibitors to investigate enzyme kinetics and protein-ligand interactions.

For example, a closely related compound, 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide, is utilized in biochemical assays to probe the mechanisms of enzyme interactions and inhibition. Similarly, N-benzyl benzamide derivatives have been employed in surface plasmon resonance (SPR) assays to directly measure their binding affinity and kinetics with target proteins like butyrylcholinesterase. nih.gov Such studies are crucial for confirming that a compound's biological effect stems from direct interaction with the intended target.

Furthermore, the hydrochloride salt of a related compound, N-benzyl-3,4-dimethoxyamphetamine (N-benzyl-3,4-DMA), is sold as an analytical reference standard. caymanchem.com These standards are essential for ensuring the accuracy and reproducibility of analytical and forensic tests. Given its defined chemical structure, this compound could similarly be synthesized and used as a standard or test compound in the development of new biochemical or analytical methods, particularly for screening compound libraries or studying related enzyme systems.

Table 3: Applications of Benzamides in Biochemical Assays

Assay Type Role of Benzamide Derivative Example Application Reference
Enzyme Inhibition Assay Test inhibitor Studying the inhibition mechanisms of enzymes.
Surface Plasmon Resonance (SPR) Analyte Confirming direct binding to a target protein (e.g., BChE) and determining binding affinity (KD). nih.gov nih.gov
Analytical/Forensic Testing Analytical Reference Standard Ensuring accuracy and quality control in research and forensic applications. caymanchem.com caymanchem.com
High-Throughput Screening Test Compound Screening large libraries of chemicals to identify new bioactive molecules. General Application

Contribution to Multi-Target Directed Ligand (MTDL) Strategies

The development of Multi-Target Directed Ligands (MTDLs) is a modern strategy in drug discovery, particularly for multifactorial diseases like cancer and neurodegenerative disorders such as Alzheimer's disease. mdpi.comresearchgate.net This approach involves designing a single chemical entity that can interact with multiple biological targets simultaneously, potentially offering improved efficacy and a better side-effect profile compared to combination therapies. mdpi.com

The benzamide scaffold is a prominent feature in many MTDL designs. nih.govunisi.itmdpi.com Researchers frequently use a "pharmacophore-merging" approach, where the benzamide core is combined with other pharmacophoric elements to achieve the desired polypharmacology. nih.govmdpi.com For instance, novel hybrids have been created by linking a benzamide moiety to a hydroxypyridinone (HPO) group. nih.gov In these MTDLs, the benzamide portion often targets enzymes like monoamine oxidase B (MAO-B), while the HPO part acts as an iron chelator, addressing both neurotransmitter imbalance and metal-induced oxidative stress in Alzheimer's disease. nih.gov

In one study, a novel class of benzamide-HPO derivatives was designed, with compound 8g emerging as a potent and selective MAO-B inhibitor (IC50 = 68.4 nM) that also possessed excellent iron-chelating capabilities. nih.gov The N-benzylpiperidine fragment, another structure related to the N-benzyl group of the title compound, is also a common building block in MTDLs for Alzheimer's, where it is linked to other moieties to inhibit acetylcholinesterase (AChE) and amyloid-β aggregation. mdpi.com The versatility of the benzamide structure, including this compound, makes it a valuable component for the rational design of next-generation MTDLs.

Q & A

Q. What are the recommended synthetic routes for N-benzyl-3,4-dimethylbenzamide, and how can purity be optimized?

this compound can be synthesized via amidation reactions between 3,4-dimethylbenzoic acid derivatives and benzylamine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or thionyl chloride to form the reactive acyl chloride.
  • Amide bond formation : React with benzylamine under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity, verified by HPLC .

Q. How should researchers characterize the structural and crystallographic properties of this compound?

  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and hydrogen-bonding networks. For example, related benzamides exhibit dihedral angles of ~13.8° between the amide group and aromatic ring, influencing molecular packing .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., 3,4-dimethyl groups and benzyl moiety).
    • FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass spectrometry : Validate molecular weight (e.g., calculated for C₁₆H₁₇NO: 239.13 g/mol).

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific bioactivity?

  • Molecular docking : Screen against targets like EGFR or kinases (see scaffold-hopping strategies in related benzamide-based inhibitors) .
  • DFT calculations : Optimize geometry, predict electronic properties (e.g., HOMO-LUMO gaps), and assess stability under physiological conditions.
  • SAR studies : Modify substituents (e.g., methyl groups, benzyl ring) to correlate structural features with activity. For example, bulkier groups may enhance binding affinity but reduce solubility .

Q. What experimental strategies address contradictions in reported bioactivity data for benzamide analogs?

  • Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines to confirm specificity.
  • Metabolic stability testing : Use liver microsomes to identify degradation products that may skew activity results.
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorescence-based) with cellular proliferation assays to resolve discrepancies .

Q. How can researchers evaluate the stability of this compound under varying conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-vis), and hydrolytic conditions (acidic/basic pH). Monitor degradation via:
    • HPLC-MS : Identify breakdown products (e.g., hydrolysis to 3,4-dimethylbenzoic acid).
    • TGA/DSC : Assess thermal decomposition profiles .

Methodological Challenges and Solutions

Q. What are the pitfalls in analyzing hydrogen-bonding networks in benzamide crystals, and how can they be mitigated?

  • Challenge : Overlapping electron density peaks in X-ray data may obscure accurate hydrogen atom positioning.
  • Solution : Use high-resolution data (≤0.8 Å) and refine models with restraints for N-H and O-H bonds. Validate via Hirshfeld surface analysis .

Q. How can researchers optimize reaction yields for this compound derivatives with electron-withdrawing groups?

  • Electron-deficient substrates : Employ microwave-assisted synthesis to reduce reaction times and byproduct formation.
  • Catalytic systems : Use Pd/Cu catalysts for coupling reactions involving halogens or nitro groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.